(4-chloro-1,1-dioxothiolan-3-yl) benzoate
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Overview
Description
(4-chloro-1,1-dioxothiolan-3-yl) benzoate is an organic compound that features a benzoate ester linked to a thiolane ring with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,1-dioxothiolan-3-yl) benzoate typically involves the esterification of 4-chloro-1,1-dioxothiolane-3-ol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1,1-dioxothiolan-3-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
(4-chloro-1,1-dioxothiolan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chloro-1,1-dioxothiolan-3-yl) benzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This reactivity is primarily due to the presence of the chlorine substituent and the ester group, which can undergo nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar sulfur-containing ring structure.
Benzothiazoles: Contain both a benzene ring and a thiazole ring.
Sulfonates: Compounds with a sulfonate group attached to an aromatic ring.
Uniqueness
(4-chloro-1,1-dioxothiolan-3-yl) benzoate is unique due to its specific combination of a thiolane ring with a chlorine substituent and a benzoate ester. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
75754-27-7 |
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Molecular Formula |
C11H11ClO4S |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
(4-chloro-1,1-dioxothiolan-3-yl) benzoate |
InChI |
InChI=1S/C11H11ClO4S/c12-9-6-17(14,15)7-10(9)16-11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
SZDZBVCLTQMPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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